molecular formula C9H7NS2 B14331041 6-Sulfanylquinoline-2(1H)-thione CAS No. 110131-14-1

6-Sulfanylquinoline-2(1H)-thione

Cat. No.: B14331041
CAS No.: 110131-14-1
M. Wt: 193.3 g/mol
InChI Key: YQHVPYSLTJVQIT-UHFFFAOYSA-N
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Description

6-Sulfanylquinoline-2(1H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It belongs to the quinoline family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanylquinoline-2(1H)-thione typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of 6-chloroquinoline with thiourea under basic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Sulfanylquinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Sulfanylquinoline-2(1H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its anticancer properties, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Sulfanylquinoline-2(1H)-thione involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA-topoisomerase-II, leading to antiproliferative effects on cancer cells. The compound’s ability to form strong interactions with sulfur-containing enzymes and proteins is key to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Known for their antimicrobial and anticancer activities.

    Quinoline derivatives: Widely used in antimalarial drugs and other therapeutic agents.

Uniqueness

6-Sulfanylquinoline-2(1H)-thione stands out due to its unique combination of sulfur and nitrogen atoms within the quinoline structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

110131-14-1

Molecular Formula

C9H7NS2

Molecular Weight

193.3 g/mol

IUPAC Name

6-sulfanyl-1H-quinoline-2-thione

InChI

InChI=1S/C9H7NS2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12)

InChI Key

YQHVPYSLTJVQIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=S)N2)C=C1S

Origin of Product

United States

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